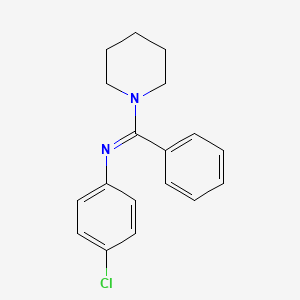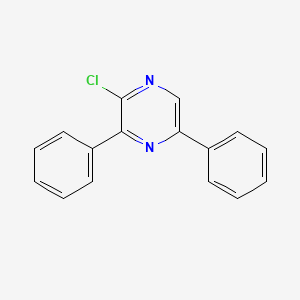
N-Acetyl-L-methionyl-L-methionyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-methionyl-L-methionyl-L-methionine is a tripeptide composed of three methionine residues, each acetylated at the N-terminus. Methionine is an essential amino acid that plays a crucial role in various metabolic processes. The acetylation of methionine enhances its stability and bioavailability, making this compound a compound of interest in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionyl-L-methionyl-L-methionine typically involves the stepwise coupling of protected methionine residues. The process begins with the acetylation of L-methionine using acetic anhydride in the presence of a base such as pyridine. The acetylated methionine is then coupled with another protected methionine residue using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This process is repeated to add the third methionine residue, followed by deprotection to yield the final tripeptide.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the methionine residues. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be substituted with other acyl groups using acylation reagents like acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid, mild acidic or neutral pH.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), neutral to slightly basic pH.
Substitution: Acyl chlorides, anhydrides, basic conditions.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Regenerated methionine residues.
Substitution: Various acylated methionine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-methionyl-L-methionyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and its role in mitigating oxidative stress.
Industry: Utilized in the production of specialized peptides and as a stabilizing agent in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-methionyl-L-methionyl-L-methionine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.
Protein Synthesis: As a methionine derivative, it plays a role in the initiation of protein synthesis by acting as a donor of the methyl group in methylation reactions.
Metabolic Pathways: Involved in the methionine cycle and transsulfuration pathway, contributing to the synthesis of cysteine and other sulfur-containing compounds.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-methionyl-L-methionyl-L-methionine can be compared with other similar compounds:
N-Acetyl-L-methionine: A simpler derivative with a single methionine residue, used for similar antioxidant and metabolic studies.
N-Acetyl-D-methionine: The D-isomer of N-Acetyl-L-methionine, with different stereochemistry and potentially different biological activity.
N-Acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties, commonly used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness: this compound is unique due to its tripeptide structure, which may confer enhanced stability and bioavailability compared to single amino acid derivatives. Its multiple methionine residues provide increased antioxidant capacity and potential for diverse biological activities.
Eigenschaften
CAS-Nummer |
51529-37-4 |
|---|---|
Molekularformel |
C17H31N3O5S3 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H31N3O5S3/c1-11(21)18-12(5-8-26-2)15(22)19-13(6-9-27-3)16(23)20-14(17(24)25)7-10-28-4/h12-14H,5-10H2,1-4H3,(H,18,21)(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
YHNYGBLOVXGUIK-IHRRRGAJSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


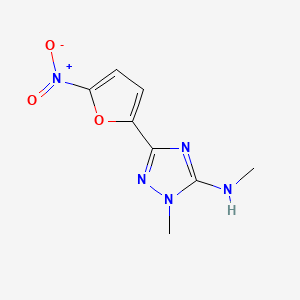
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
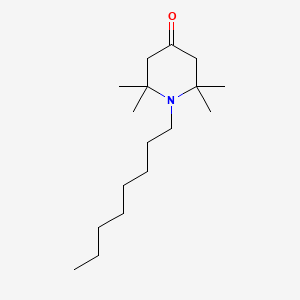
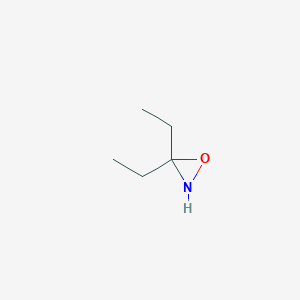


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
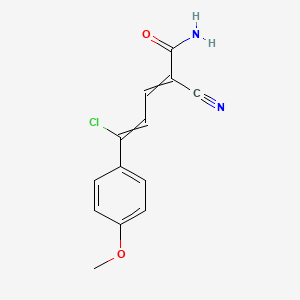

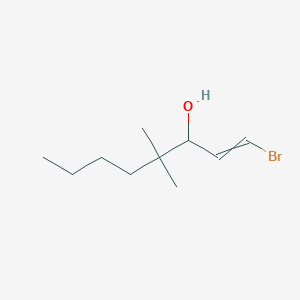
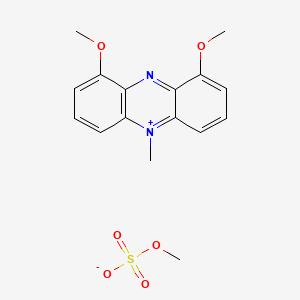
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
